Ethoxyde de bisbenzimide trihydrochlorure

Vue d'ensemble

Description

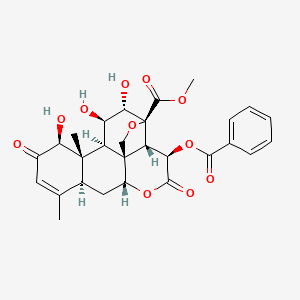

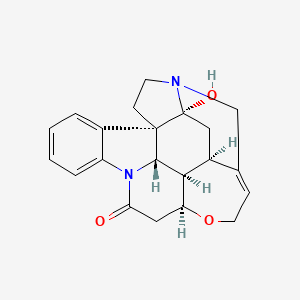

Bisbenzimide H 33342 (chlorhydrate) est un colorant fluorescent perméable aux cellules largement utilisé pour la coloration et la visualisation des noyaux cellulaires dans les cellules vivantes et fixées. Ce composé fait partie de la famille des colorants Hoechst, connus pour leur capacité à se lier à la gorge mineure des séquences riches en adénine-thymine de l'ADN, émettant une fluorescence bleue lors de l'excitation par une lumière ultraviolette . Le bisbenzimide H 33342 (chlorhydrate) est particulièrement apprécié pour sa forte perméabilité cellulaire et sa faible cytotoxicité, ce qui en fait un excellent choix pour diverses applications biologiques et médicales .

Applications De Recherche Scientifique

Hoechst 33342 (hydrochloride) has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe to study DNA interactions and binding affinities.

Biology: Employed in cell cycle studies, apoptosis analysis, and cell sorting based on DNA content

Industry: Applied in high-content screening and analysis for drug discovery and development.

Mécanisme D'action

Bisbenzimide Ethoxide Trihydrochloride, also known as Hoechst 33342 Trihydrochloride, is a compound used in molecular biology applications due to its unique properties and interactions with DNA .

Target of Action

The primary target of Bisbenzimide Ethoxide Trihydrochloride is the DNA within cells. More specifically, it binds preferentially to adenine-thymine (A-T) rich regions of DNA .

Mode of Action

Bisbenzimide Ethoxide Trihydrochloride interacts with its target by binding into the minor groove of DNA . This interaction results in a significant enhancement of its fluorescence intensity, particularly when bound to A-T rich double-strand DNA .

Biochemical Pathways

The binding of Bisbenzimide Ethoxide Trihydrochloride to DNA affects several biochemical pathways. It stimulates topoisomerase I-mediated DNA cleavage . This compound is also known to inhibit late autophagy by blocking autophagosome-lysosome fusion .

Pharmacokinetics

The pharmacokinetics of Bisbenzimide Ethoxide Trihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that the compound is cell-permeable , which allows it to enter cells and interact with DNA. The compound is often brightly labeled by submicromolar concentrations and can be clearly visualized with or without washing .

Result of Action

The binding of Bisbenzimide Ethoxide Trihydrochloride to DNA results in a variety of molecular and cellular effects. It is used for specifically staining the nuclei of living or fixed cells and tissues . This stain is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content .

Action Environment

The action, efficacy, and stability of Bisbenzimide Ethoxide Trihydrochloride can be influenced by various environmental factors. For instance, the compound is excited by ultraviolet light and emits blue fluorescence at 460-490 nm . Therefore, the presence and intensity of ultraviolet light can affect its action. Additionally, the compound should be stored at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

Bisbenzimide ethoxide trihydrochloride plays a crucial role in biochemical reactions by binding to the minor groove of double-stranded DNA. This interaction is highly specific to adenine-thymine-rich regions, which allows for the selective staining of DNA. The compound is membrane-permeable, enabling it to enter living cells and bind to nuclear DNA without causing significant cytotoxicity . Bisbenzimide ethoxide trihydrochloride has been shown to interact with topoisomerase I, trapping it in reversible cleavable complexes, which can affect DNA replication and transcription .

Cellular Effects

The effects of bisbenzimide ethoxide trihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, bisbenzimide ethoxide trihydrochloride has been observed to induce cytotoxicity in certain cell lines by interfering with DNA replication and transcription . Additionally, it can affect the distribution of chromatin within the nucleus, leading to changes in gene expression patterns .

Molecular Mechanism

At the molecular level, bisbenzimide ethoxide trihydrochloride exerts its effects primarily through its binding interactions with DNA. By binding to the minor groove of adenine-thymine-rich regions, it can alter the conformation of DNA and affect the binding of other proteins, such as transcription factors and polymerases . This binding can lead to the inhibition or activation of specific genes, depending on the context. Additionally, the interaction with topoisomerase I can result in the stabilization of cleavable complexes, which can interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisbenzimide ethoxide trihydrochloride can change over time. The compound is relatively stable when stored in the dark at low temperatures, but it can degrade over time if exposed to light or higher temperatures . Long-term exposure to bisbenzimide ethoxide trihydrochloride in cell cultures can lead to changes in cellular function, including alterations in gene expression and chromatin structure . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound.

Dosage Effects in Animal Models

The effects of bisbenzimide ethoxide trihydrochloride vary with different dosages in animal models. At low doses, the compound can be used to selectively stain DNA without causing significant toxicity . At higher doses, bisbenzimide ethoxide trihydrochloride can induce cytotoxicity and affect cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective staining, but exceeding this concentration can lead to adverse effects . Toxic effects at high doses include DNA damage and apoptosis in certain cell types .

Metabolic Pathways

Bisbenzimide ethoxide trihydrochloride is involved in various metabolic pathways, particularly those related to DNA metabolism. The compound interacts with enzymes such as topoisomerase I, which plays a role in DNA replication and transcription . Additionally, bisbenzimide ethoxide trihydrochloride can affect metabolic flux by altering the availability of DNA for transcription and replication . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, bisbenzimide ethoxide trihydrochloride is transported and distributed primarily through passive diffusion due to its membrane permeability . The compound can accumulate in the nucleus, where it binds to DNA and exerts its effects. Transporters and binding proteins may also play a role in the localization and accumulation of bisbenzimide ethoxide trihydrochloride within specific cellular compartments .

Subcellular Localization

Bisbenzimide ethoxide trihydrochloride is predominantly localized in the nucleus due to its strong affinity for DNA . This subcellular localization is crucial for its function as a DNA stain. The compound’s ability to bind to adenine-thymine-rich regions of DNA ensures that it is specifically targeted to chromatin within the nucleus. Post-translational modifications and targeting signals may also influence the localization and activity of bisbenzimide ethoxide trihydrochloride within cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du bisbenzimide H 33342 (chlorhydrate) implique la réaction du 2’-[4-éthoxyphényl]-5-[4-méthyl-1-pipérazinyl]-2,5’-bi-1H-benzimidazole avec de l'acide chlorhydrique pour former le sel trihydrochlorure trihydraté . La réaction est généralement réalisée dans des conditions contrôlées afin de garantir la pureté et la stabilité du produit final.

Méthodes de production industrielle : La production industrielle de bisbenzimide H 33342 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la fiabilité du colorant. Le produit final est souvent fourni sous forme de solution en milieu aqueux, avec des conditions de stockage spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le bisbenzimide H 33342 (chlorhydrate) subit principalement des réactions de liaison avec l'ADN, ciblant spécifiquement les régions riches en adénine-thymine. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions biologiques normales .

Réactifs et conditions courantes : Le colorant est couramment utilisé en combinaison avec d'autres réactifs tels que la 5-bromo-2’-désoxyuridine (BrdU) pour les études du cycle cellulaire et l'iodure de propidium pour l'analyse de l'apoptose . Le processus de coloration implique généralement la dilution du colorant dans une solution saline tamponnée au phosphate (PBS) et l'incubation avec des cellules à température ambiante ou à 37 °C pendant une période déterminée .

Principaux produits formés : Le principal produit formé par l'interaction du bisbenzimide H 33342 (chlorhydrate) avec l'ADN est un complexe fluorescent qui émet une lumière bleue lors de l'excitation. Ce complexe est utilisé pour visualiser et analyser la morphologie nucléaire et le contenu en ADN dans divers types de cellules .

4. Applications de recherche scientifique

Le bisbenzimide H 33342 (chlorhydrate) a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme sonde fluorescente pour étudier les interactions avec l'ADN et les affinités de liaison.

Biologie : Employé dans les études du cycle cellulaire, l'analyse de l'apoptose et le tri cellulaire en fonction du contenu en ADN

Industrie : Appliqué dans le criblage et l'analyse à haut débit pour la découverte et le développement de médicaments.

5. Mécanisme d'action

Le bisbenzimide H 33342 (chlorhydrate) exerce ses effets en se liant à la gorge mineure des séquences riches en adénine-thymine de l'ADN. Cette liaison induit un changement conformationnel de l'ADN, entraînant l'émission d'une fluorescence bleue lors de l'excitation par une lumière ultraviolette . La forte affinité du colorant pour l'ADN et sa capacité à pénétrer les membranes cellulaires en font un outil efficace pour visualiser et analyser les structures et les fonctions nucléaires .

Comparaison Avec Des Composés Similaires

Le bisbenzimide H 33342 (chlorhydrate) fait partie d'une famille de colorants qui comprend le bisbenzimide H 33258 et le bisbenzimide H 34580. Comparé au bisbenzimide H 33258, le bisbenzimide H 33342 (chlorhydrate) est plus perméable aux cellules en raison de la présence d'un groupe éthyle lipophile supplémentaire . Le bisbenzimide H 34580, quant à lui, possède un groupe diméthylamine qui décale son maximum d'émission à 490 nm, comparé à l'émission à 461 nm du bisbenzimide H 33342 (chlorhydrate) . Ces différences de structure et de propriétés font du bisbenzimide H 33342 (chlorhydrate) un outil particulièrement adapté à la coloration des cellules vivantes et aux applications nécessitant une forte perméabilité cellulaire et une faible cytotoxicité .

Références

Propriétés

IUPAC Name |

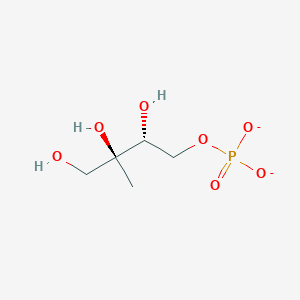

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNPSKWVNCGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236482 | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

875756-97-1 | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875756971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISBENZIMIDE ETHOXIDE TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P976261J69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)

![Pyrazolo[1,5-c]quinazoline](/img/structure/B1257617.png)

![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)